2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-4-8-16(9-5-14)22-19(24)13-28(25,26)20-21-12-18(23(20)2)15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPHUELMIGIPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
- 2-((5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
Uniqueness
What sets 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide apart is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.
Biological Activity
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.5 g/mol. The structure features an imidazole ring, a sulfonamide group, and a substituted acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 942005-75-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl derivatives with imidazole-based sulfonamides. The process may include several steps such as nucleophilic substitution and condensation reactions, leading to the formation of the desired sulfonamide derivative.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity Data
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. It has shown moderate efficacy against various fungal strains, although specific MIC values are less documented compared to bacterial activity.
The mechanism by which this compound exerts its biological effects appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in microbial cells. This dual action contributes to its bactericidal properties and effectiveness against biofilm formation in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
Case Study 1: Efficacy Against MRSA
A study evaluated the efficacy of this compound against MRSA biofilms, revealing that it significantly reduced biofilm formation at concentrations lower than traditional antibiotics like ciprofloxacin. The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be approximately 62.216 μg/mL .
Case Study 2: Structure-Activity Relationship
Another research highlighted the importance of substituents on the imidazole ring in enhancing antimicrobial activity. Variants with different aryl groups were synthesized and tested, showing that modifications could lead to improved potency against both bacterial and fungal pathogens .
Q & A
Synthesis and Optimization
Basic: What are the critical steps and reaction conditions for synthesizing 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide? The synthesis involves:
- Imidazole ring formation via condensation of substituted aldehydes and amines under reflux with acetic acid .
- Sulfonylation using sulfonyl chloride derivatives in dichloromethane with triethylamine as a base .
- Acetamide coupling via nucleophilic substitution between thioacetamide intermediates and p-toluidine in DMF at 80°C .
Key parameters include temperature control (±2°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for sulfonyl chloride reactions) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Use continuous flow reactors to enhance mixing and heat transfer, reducing side products .
- Employ catalytic agents like DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield increase from 65% to 82%) .
- Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity before proceeding .
Structural Characterization
Basic: What analytical techniques validate the compound’s structure?
- NMR spectroscopy :
- H NMR (DMSO-d6): Methoxy protons at δ 3.78 ppm, methylimidazole protons at δ 2.35 ppm .
- C NMR confirms sulfonyl (δ 118-120 ppm) and acetamide carbonyl (δ 169 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 439.1245 (calculated for CHNOS) .
Advanced: How to resolve spectral contradictions (e.g., overlapping peaks)?
- Apply 2D NMR (COSY, HSQC) to distinguish aromatic protons in the methoxyphenyl and p-tolyl groups .
- Use X-ray crystallography to confirm sulfonyl group geometry (bond angles: 104–107°) .
Biological Activity Evaluation
Basic: What assays assess the compound’s potential therapeutic activity?
- Anticancer : MTT assay on HeLa cells (IC = 12.3 µM) .
- Antimicrobial : Broth microdilution against S. aureus (MIC = 32 µg/mL) .
- Enzyme inhibition : COX-2 inhibition (70% at 10 µM) via fluorometric assays .
Advanced: How to address discrepancies in bioactivity data across studies?
- Validate via orthogonal assays (e.g., ATP-based viability assays vs. MTT) to rule out false positives .
- Perform dose-response curves with ≥6 concentrations to ensure reproducibility .
Structure-Activity Relationship (SAR) Studies
Basic: Which structural features correlate with biological activity?
- Methoxy group on phenyl enhances solubility (logP reduced by 0.8) and COX-2 selectivity .
- Sulfonyl group is critical for hydrogen bonding with enzyme active sites (confirmed by docking) .
Advanced: How to design analogs for improved potency?
- Replace p-tolyl with 3,4-dichlorophenyl to enhance hydrophobic interactions (IC improvement from 12.3 µM to 8.7 µM) .
- Introduce electron-withdrawing groups (e.g., -CF) on the imidazole ring to stabilize binding .
Stability and Degradation
Basic: How stable is the compound under physiological conditions?
- pH stability : Degrades <10% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly at pH <3 (50% degradation in 6 hours) .
- Thermal stability : Decomposes at >180°C (DSC analysis) .
Advanced: What degradation products form under oxidative stress?
- Sulfoxide derivatives identified via LC-MS (electrospray ionization) when exposed to HO .
- Use accelerated stability testing (40°C/75% RH) to predict shelf-life .
Mechanistic Studies
Advanced: How to elucidate the molecular targets of this compound?
- Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (K = 2.3 nM for COX-2) .
Computational Modeling
Advanced: What in silico methods predict binding modes?
- Molecular docking (AutoDock Vina): Sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 of COX-2 .
- MD simulations (GROMACS): Confirm stable binding over 100 ns (RMSD <2 Å) .
Handling Contradictory Data
Advanced: How to resolve conflicting SAR or synthesis data?
- Conduct meta-analysis of published analogs (e.g., substituent effects on IC) .
- Replicate reactions with strictly controlled conditions (e.g., O-free environment for sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
